molecular formula C13H14FN5O2 B5489109 5-fluoro-N-(furan-2-ylmethylideneamino)-4-morpholin-4-ylpyrimidin-2-amine

5-fluoro-N-(furan-2-ylmethylideneamino)-4-morpholin-4-ylpyrimidin-2-amine

Cat. No.: B5489109
M. Wt: 291.28 g/mol
InChI Key: UNQLPVQRLNYXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-N-(furan-2-ylmethylideneamino)-4-morpholin-4-ylpyrimidin-2-amine is a synthetic organic compound characterized by its unique structure, which includes a fluorine atom, a furan ring, a morpholine ring, and a pyrimidine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(furan-2-ylmethylideneamino)-4-morpholin-4-ylpyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and a fluorinated aldehyde.

    Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethylideneamine derivative reacts with the pyrimidine core.

    Morpholine Ring Addition: The morpholine ring is incorporated through a substitution reaction, where a morpholine derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The fluorine atom and the morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-fluoro-N-(furan-2-ylmethylideneamino)-4-morpholin-4-ylpyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(furan-2-ylmethylideneamino)-4-morpholin-4-ylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as cell growth inhibition or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-N-(furan-2-ylmethyl)-2-methylaniline
  • 5-fluoro-N-(furan-2-ylmethyl)-4-morpholin-4-ylpyrimidin-2-amine

Uniqueness

Compared to similar compounds, 5-fluoro-N-(furan-2-ylmethylideneamino)-4-morpholin-4-ylpyrimidin-2-amine stands out due to its unique combination of functional groups. The presence of the fluorine atom, furan ring, morpholine ring, and pyrimidine ring in a single molecule provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-fluoro-N-(furan-2-ylmethylideneamino)-4-morpholin-4-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN5O2/c14-11-9-15-13(18-16-8-10-2-1-5-21-10)17-12(11)19-3-6-20-7-4-19/h1-2,5,8-9H,3-4,6-7H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQLPVQRLNYXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2F)NN=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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